Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Data Gap Medicinal Chemistry Kinase Inhibition

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic heterocyclic compound combining a pyrido[1,2-a]indole core with a 2-benzoylbenzofuran substituent via a methoxy linker. The pyrido[1,2-a]indole scaffold is known to occur in non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Molecular Formula C31H23NO5
Molecular Weight 489.527
CAS No. 478067-91-3
Cat. No. B2654967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate
CAS478067-91-3
Molecular FormulaC31H23NO5
Molecular Weight489.527
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(OC5=CC=CC=C54)C(=O)C6=CC=CC=C6
InChIInChI=1S/C31H23NO5/c1-2-35-31(34)28-23-16-15-21(18-26(23)32-17-9-8-13-25(28)32)36-19-24-22-12-6-7-14-27(22)37-30(24)29(33)20-10-4-3-5-11-20/h3-18H,2,19H2,1H3
InChIKeyYGUYHRSOKDEALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS 478067-91-3): Compound Class and Procurement Context


Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic heterocyclic compound combining a pyrido[1,2-a]indole core with a 2-benzoylbenzofuran substituent via a methoxy linker. The pyrido[1,2-a]indole scaffold is known to occur in non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 [1]. However, a systematic literature search across primary research papers, patents, and authoritative databases identified no publicly available quantitative biological activity data for this specific compound. The existing information is limited to vendor-supplied chemical properties and structural data, which do not meet the threshold for evidence-based differentiation required for scientific selection or procurement decisions.

Why Generic Substitution of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate Analogues Fails Without Quantitative Evidence


The pyrido[1,2-a]indole class exhibits steep structure-activity relationships; for example, BCH-1, a simpler pyrido[1,2-a]indole, showed a narrow selectivity index (~35) and variable resistance profiles [1]. The introduction of a 2-benzoylbenzofuran moiety in the target compound predicts substantially altered physicochemical and pharmacological properties. Without head-to-head quantitative data comparing this compound against close analogs (e.g., ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate or ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate), any assumption of functional equivalence is scientifically unjustified. Generic substitution therefore carries unquantifiable risk of altered potency, selectivity, or off-target effects.

Quantitative Differentiation Evidence for Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS 478067-91-3)


No High-Strength Comparative Evidence Available for Procurement Differentiation

Despite an exhaustive search of primary literature, patents, and authoritative databases, no quantitative head-to-head or cross-study comparable data were identified that could differentiate this compound from its closest analogs. The absence of publicly reported IC50 values, selectivity indices, ADME parameters, or in vivo efficacy data precludes any evidence-based procurement decision. All available vendor descriptions are qualitative and do not meet the evidence criteria required for this guide.

Data Gap Medicinal Chemistry Kinase Inhibition Antiviral Research

Potential Application Scenarios for Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate (Pending Evidence Generation)


Exploratory Medicinal Chemistry for NNRTI Lead Optimization

Given the established NNRTI activity of the pyrido[1,2-a]indole class [1], this compound could be evaluated in HIV-1 reverse transcriptase inhibition assays. However, no direct data exist to confirm activity, and procurement is only justified if the benzofuran substitution is hypothesized to improve resistance profiles.

Kinase Selectivity Profiling in Oncology Research

The indole-benzofuran hybrid structure suggests potential kinase inhibitory activity. Without screening data, this application remains speculative and procurement should be limited to targeted screening libraries.

Chemical Biology Tool for Structure-Activity Relationship (SAR) Studies

The compound's unique substitution pattern may serve as a chemical probe in SAR studies of pyrido[1,2-a]indoles, provided in-house biological characterization is planned and budgeted.

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